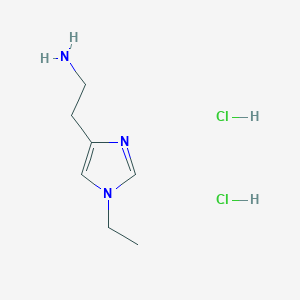
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is an organic compound with the chemical formula C7H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves multiple steps:
Formation of 2-Ethyl-1H-imidazole: This can be achieved by reacting 2-ethylaminotoluene with sodium nitrite.
Reaction with Chloroacetic Acid: The 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to form 1H-imidazole-2-acetic acid.
Reduction and Ethylation: The 1H-imidazole-2-acetic acid undergoes reduction and ethylation to yield 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride: Another imidazole derivative with similar biochemical properties.
1-Methylhistamine: A histamine metabolite with related biological activity.
2-(1-Methyl-1H-imidazol-2-yl)thioethanamine hydrochloride: A compound with similar structural features and applications.
Uniqueness
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C7H15Cl2N3 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
2-(1-ethylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-10-5-7(3-4-8)9-6-10;;/h5-6H,2-4,8H2,1H3;2*1H |
Clave InChI |
LYANMXABTREVHZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=C1)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




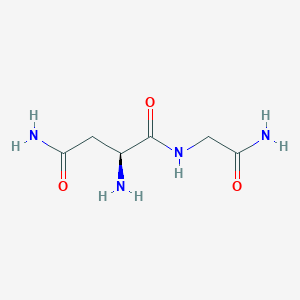
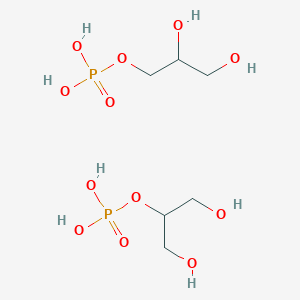
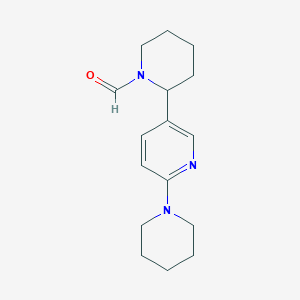
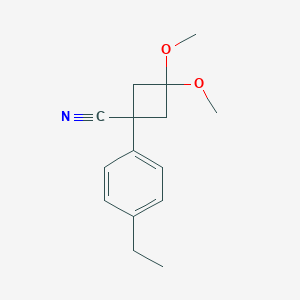
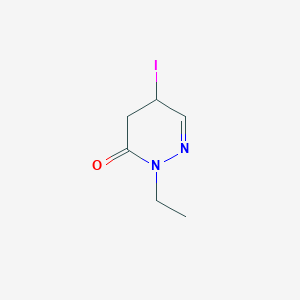
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
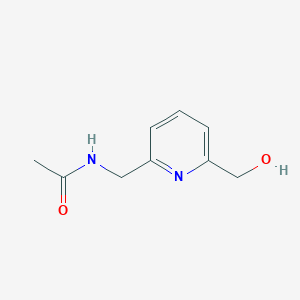

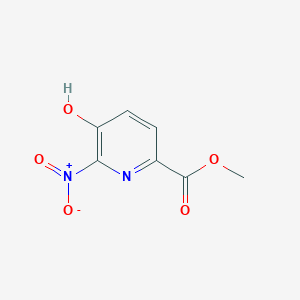
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)


